What is Ethanol-13C2 and its chemical properties?
What is Ethanol-13C2 and its chemical properties?
An In-depth Technical Guide to Ethanol-13C2 for Researchers, Scientists, and Drug Development Professionals
Ethanol-13C2 is a stable, non-radioactive isotopologue of ethanol where both carbon atoms are replaced with the heavy isotope carbon-13 (¹³C). This isotopic labeling makes it an invaluable tracer for metabolic studies, allowing researchers to track the metabolic fate of ethanol and its byproducts within biological systems. Its primary application lies in elucidating metabolic pathways and quantifying fluxes through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[1][2] This guide provides a comprehensive overview of Ethanol-13C2, its chemical properties, and its application in metabolic research.
Chemical and Physical Properties
Ethanol-13C2, also known as Ethyl alcohol-¹³C₂, shares the same general chemical reactivity as unlabeled ethanol but has a higher molecular weight due to the presence of two ¹³C atoms.[3][4] This mass difference is the basis for its use in mass spectrometry-based metabolic tracing.[2]
Below is a summary of its key chemical and physical properties:
| Property | Value | References |
| Linear Formula | ¹³CH₃¹³CH₂OH | [3] |
| Molecular Weight | 48.05 g/mol | [3][4] |
| CAS Number | 70753-79-6 | [3][4] |
| Appearance | Clear, colorless liquid | [1] |
| Density | 0.839 g/mL at 25 °C | [3] |
| Boiling Point | 78 °C (lit.) | [3] |
| Melting Point | -114 °C (lit.) | [3] |
| Refractive Index | n20/D 1.362 (lit.) | [3] |
| Isotopic Purity | ≥99 atom % ¹³C | [3] |
| Flash Point | 13 °C (55.4 °F) - closed cup | [3] |
| InChI Key | LFQSCWFLJHTTHZ-ZDOIIHCHSA-N | [3] |
| SMILES String | [13CH3][13CH2]O | [3] |
Metabolic Pathway of Ethanol-13C2
When introduced into a biological system, Ethanol-13C2 follows the same metabolic pathways as unlabeled ethanol. The liver is the primary site of ethanol metabolism.[5][6] The ¹³C labels are transferred to its metabolites, allowing them to be distinguished from their endogenous, unlabeled counterparts.
The primary metabolic pathway is a two-step oxidation process:
-
Oxidation to Acetaldehyde: Ethanol-13C2 is first oxidized to Acetaldehyde-13C2 by alcohol dehydrogenase (ADH) in the cytosol. This reaction uses NAD+ as a cofactor, which is reduced to NADH.[6]
-
Oxidation to Acetate: Acetaldehyde-13C2 is then rapidly oxidized to Acetate-13C2 by aldehyde dehydrogenase (ALDH), primarily in the mitochondria. This step also reduces NAD+ to NADH.[6]
-
Formation of Acetyl-CoA: The resulting Acetate-13C2 can be activated to Acetyl-CoA-13C2 by acetyl-CoA synthetase. This ¹³C-labeled Acetyl-CoA can then enter various metabolic pathways, including the tricarboxylic acid (TCA) cycle for energy production or lipid synthesis.[7] The ¹³C atoms can also be incorporated into other molecules, such as amino acids (e.g., glutamate and glutamine) and neurotransmitters.[5][8]
Metabolic pathway of Ethanol-13C2.
Experimental Protocols
The use of Ethanol-13C2 in research primarily involves metabolic tracing studies. Below are generalized protocols for in vivo animal studies and subsequent analysis using mass spectrometry.
In Vivo Metabolic Tracing with Ethanol-13C2 in Mice
This protocol is adapted from a study investigating the contribution of hepatic ethanol metabolism to histone acetylation.[7]
Objective: To trace the incorporation of ¹³C from Ethanol-13C2 into downstream metabolites in various tissues.
Materials:
-
Ethanol-13C2 (≥99% purity)
-
8-week-old male C57BL/6J mice
-
Maltose dextrin (for control group)
-
Oral gavage needles
-
Equipment for blood and tissue collection
-
Liquid nitrogen for snap-freezing tissues
Procedure:
-
Animal Acclimatization: Acclimate mice to the experimental conditions for at least one week.
-
Dosing Preparation: Prepare a solution of Ethanol-13C2 in sterile water. A typical dose is 5 g/kg body weight.[7] For the control group, prepare a calorically equivalent solution of maltose dextrin.
-
Administration: Administer the Ethanol-13C2 solution or the control solution to the mice via oral gavage.
-
Sample Collection: At specified time points (e.g., 0, 4, and 24 hours post-gavage), collect blood samples.[7] Following the final blood collection, euthanize the mice and harvest tissues of interest (e.g., liver, brain).
-
Sample Processing: Immediately snap-freeze the tissue samples in liquid nitrogen and store them at -80 °C until further analysis. Process blood samples to separate plasma or serum, and store at -80 °C.
-
Metabolite Extraction: Perform metabolite extraction from the collected tissues and plasma/serum using appropriate methods (e.g., methanol/chloroform extraction for polar and nonpolar metabolites).
-
Analysis: Analyze the extracted metabolites using mass spectrometry (LC-MS/MS) or NMR to identify and quantify the incorporation of the ¹³C label.
Sample Preparation and Analysis by Mass Spectrometry
This is a general workflow for preparing samples for LC-MS/MS analysis to measure the isotopic enrichment of metabolites.
Objective: To quantify the abundance of ¹³C-labeled metabolites derived from Ethanol-13C2.
Materials:
-
Metabolite extracts from the in vivo study
-
LC-MS/MS system (e.g., a hybrid quadrupole-Orbitrap mass spectrometer)[7]
-
Appropriate solvents for liquid chromatography (e.g., acetonitrile, water, formic acid)
-
Internal standards (optional, for absolute quantification)
Procedure:
-
Sample Reconstitution: Dry the metabolite extracts under a stream of nitrogen and reconstitute them in a suitable solvent compatible with the LC-MS system.
-
Chromatographic Separation: Inject the reconstituted samples into the LC system. Use a chromatographic method (e.g., reversed-phase or HILIC chromatography) that provides good separation of the target metabolites.
-
Mass Spectrometry Analysis: As metabolites elute from the LC column, they are ionized (e.g., by electrospray ionization) and analyzed by the mass spectrometer. The MS is operated to detect the mass-to-charge ratio (m/z) of both the unlabeled (¹²C) and the ¹³C-labeled versions of the metabolites of interest.
-
Data Analysis: Process the raw MS data to obtain the peak areas for the different isotopologues of each metabolite. The isotopic enrichment can be calculated as the ratio of the labeled metabolite to the total (labeled + unlabeled) metabolite pool.
Workflow for a metabolic tracing study.
Applications in Research and Drug Development
Ethanol-13C2 is a powerful tool for:
-
Metabolic Flux Analysis: Quantifying the rate of metabolic pathways involving ethanol.[2]
-
Neurobiology: Studying the effects of ethanol metabolism on the brain and neurotransmitter synthesis.[5][8]
-
Alcohol-Related Diseases: Investigating the metabolic changes associated with conditions like alcoholic liver disease, including effects on epigenetic modifications like histone acetylation.[7]
-
Drug Metabolism Studies: Assessing how co-administered drugs affect the metabolic pathways of ethanol.
-
Food and Beverage Science: Determining the origin of ethanol in alcoholic beverages through isotope ratio mass spectrometry.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Ethanol-2-13C 13C 99atom 14770-41-3 [sigmaaldrich.com]
- 3. Ethanol-13C2 13C 99atom 70753-79-6 [sigmaaldrich.com]
- 4. Ethanol-13C2 | C2H6O | CID 12201694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In vivo detection of intermediary metabolic products of [1-13C]ethanol in the brain using 13C magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of ethanol - Wikipedia [en.wikipedia.org]
- 7. In vivo metabolic tracing demonstrates the site-specific contribution of hepatic ethanol metabolism to histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic products of [2-(13) C]ethanol in the rat brain after chronic ethanol exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oiv.int [oiv.int]
